Tetramethylol acetylenediurea

Beschreibung

The exact mass of the compound Tetramethylol acetylenediurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67452. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetramethylol acetylenediurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethylol acetylenediurea including the price, delivery time, and more detailed information at info@benchchem.com.

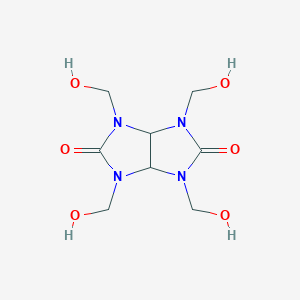

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O6/c13-1-9-5-6(11(3-15)7(9)17)12(4-16)8(18)10(5)2-14/h5-6,13-16H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGLSEIATNSHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063830 | |

| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5395-50-6 | |

| Record name | Tetramethylolacetylenediurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylolglycoluril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylol acetylenediurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylol acetylenediurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLOLGLYCOLURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BH30G5P9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethylol acetylenediurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylol acetylenediurea (TMAD) is a versatile organic compound with significant applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and visual representations of its synthetic pathway and analytical workflow. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and material science.

Physical and Chemical Properties

Tetramethylol acetylenediurea is a white crystalline powder.[1] It is synthesized from glycoluril (B30988) and formaldehyde (B43269).[1] The molecule features a central glycoluril structure with four hydroxymethyl (-CH₂OH) groups attached to the nitrogen atoms.[1] This unique structure imparts its notable crosslinking capabilities and its function as a slow-release formaldehyde donor.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of Tetramethylol acetylenediurea.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₄O₆ | [2][3] |

| Molecular Weight | 262.22 g/mol | [1][4] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 132-138 °C | [5][6] |

| Boiling Point (Predicted) | 624.2 ± 55.0 °C | [5] |

| Density (Predicted) | 1.697 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 13.90 ± 0.10 | [2] |

| Solubility | Soluble in water. Slightly soluble in Chloroform, DMSO, and Methanol (B129727). | [2][5] |

| Vapour Pressure (Calculated) | 7.6 × 10⁻¹⁰ hPa | [4] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area | 128 Ų | [2] |

Chemical Synthesis

The primary method for synthesizing Tetramethylol acetylenediurea involves the reaction of glycoluril (acetylenediurea) with an excess of formaldehyde in an alkaline aqueous solution.[1]

Synthesis Signaling Pathway

Caption: Synthesis pathway of Tetramethylol acetylenediurea.

Experimental Protocol: Synthesis

This protocol is based on established laboratory procedures for the synthesis of Tetramethylol acetylenediurea.[5]

Materials:

-

Glycoluril (acetylenediurea)

-

44% aqueous formaldehyde solution

-

0.5 N Sodium hydroxide (B78521) (NaOH) solution

-

Methanol

-

Reaction vessel with mechanical stirrer, thermometer, and reflux condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: In the reaction vessel, add 688 parts (10 mol) of 44% aqueous formaldehyde solution.

-

pH Adjustment: Adjust the pH of the formaldehyde solution to 8.7 using the 0.5 N NaOH solution.

-

Addition of Glycoluril: While maintaining the temperature at 40 °C, add 284 parts (2 mol) of glycoluril to the solution with stirring.

-

Reaction: Allow the reaction temperature to gradually increase to 55 °C. Most of the glycoluril will dissolve.

-

Final pH Adjustment: After approximately 15 minutes, adjust the pH to 8.0 with a few parts of 0.5 N NaOH solution to obtain a clear, light-yellow solution.

-

Concentration: Subject the solution to reduced pressure distillation at 50 °C to remove water until approximately 640 parts of the syrupy product remain.

-

Precipitation: Pour the concentrated product into 800 parts of methanol to precipitate a white crystalline solid.

-

Isolation and Drying: Filter the precipitate and dry it to obtain Tetramethylol acetylenediurea. The expected yield is approximately 92%.[5]

Chemical Reactivity and Applications

Tetramethylol acetylenediurea's reactivity is primarily dictated by its four hydroxymethyl groups. These groups can undergo condensation reactions with various functional groups, such as hydroxyl groups in polymers, leading to the formation of covalent bonds.[1] This crosslinking ability is harnessed in various applications, including:

-

Coatings and Resins: It acts as a crosslinking agent in water-based coatings, enhancing their durability and adhesion.[2]

-

Textiles: Used as a durable press finishing agent to improve the wrinkle resistance of fabrics.[7]

-

Biocide: The compound is known for its slow release of formaldehyde, which provides biocidal activity in products like paints and detergents.[1]

Hydrolysis of Tetramethylol acetylenediurea is pH-dependent. It is rapid in neutral (pH 7) and alkaline (pH 9) conditions, with a half-life of less than an hour at 30 °C. In acidic conditions (pH 1.2), the hydrolysis is slower, with a half-life of 1.24 days.[8] The hydrolysis products include trimethylol acetylenediurea, dimethylol acetylenediurea, monomethylol acetylenediurea, acetylenediurea, and formaldehyde.[8]

Analytical Characterization

The structure and purity of synthesized Tetramethylol acetylenediurea can be confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Characterization

Caption: Workflow for the characterization of Tetramethylol acetylenediurea.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of Tetramethylol acetylenediurea.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized Tetramethylol acetylenediurea in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a proton (¹H) NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Observe the chemical shifts and integration of the protons corresponding to the hydroxymethyl groups and the glycoluril backbone.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 (¹³C) NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Expected chemical shifts: Carbonyl carbons (~165.8 ppm), imidazole (B134444) ring carbons (~162.4 ppm), and hydroxymethyl carbons (~77.2 ppm).

-

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of Tetramethylol acetylenediurea.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - FT-ICR-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Mass Analysis:

-

Acquire a full scan mass spectrum in positive ion mode.

-

The molecular ion [M+H]⁺ is expected at an m/z of approximately 263.0984.

-

-

Tandem MS (MS/MS):

-

Isolate the molecular ion and subject it to collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to confirm the structure. Common fragments include the sequential loss of water molecules ([M+H-H₂O]⁺ and [M+H-2H₂O]⁺).

-

Safety and Handling

Tetramethylol acetylenediurea may cause an allergic skin reaction.[1] It is also considered toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Tetramethylol acetylenediurea. The information on its synthesis, reactivity, and analytical characterization, including detailed experimental protocols and visual diagrams, serves as a comprehensive resource for scientists and researchers. A thorough understanding of these properties is crucial for its effective and safe application in various fields of research and development.

References

- 1. Tetramethylolglycoluril | C8H14N4O6 | CID 79372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. series.publisso.de [series.publisso.de]

- 5. Tetramethylol acetylenediurea CAS#: 5395-50-6 [m.chemicalbook.com]

- 6. Tetramethylol acetylenediurea | 5395-50-6 [chemicalbook.com]

- 7. Tetramethylol acetylenediurea - Career Henan Chemical Co. [coreychem.com]

- 8. Buy Tetramethylol acetylenediurea | 5395-50-6 [smolecule.com]

Synthesis of Tetramethylol acetylenediurea from glycoluril and formaldehyde.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tetramethylol acetylenediurea, a versatile compound with applications ranging from a crosslinking agent in polymers to a fungicide. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, reaction mechanisms, and key characterization data.

Introduction

Tetramethylol acetylenediurea, also known as tetramethylol glycoluril (B30988) or 1,3,4,6-tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a derivative of glycoluril. The introduction of four hydroxymethyl groups onto the glycoluril scaffold significantly enhances its reactivity and functionality, making it a valuable building block in various chemical applications. The synthesis primarily involves the base-catalyzed hydroxymethylation of glycoluril with formaldehyde (B43269).

Reaction Scheme

The overall reaction for the synthesis of tetramethylol acetylenediurea is as follows:

Caption: Overall reaction for the synthesis of Tetramethylol Acetylenediurea.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of tetramethylol acetylenediurea. The primary method involves the reaction of glycoluril with an aqueous solution of formaldehyde in the presence of a base catalyst.

Materials and Equipment

-

Glycoluril (Acetylene diurea)

-

Formaldehyde solution (44% aqueous)

-

Sodium hydroxide (B78521) (NaOH) solution (0.5 N)

-

Methanol

-

Reaction vessel with mechanical stirrer, thermometer, and reflux condenser

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Synthesis Procedure[1]

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 688 parts by weight (approximately 10 moles) of a 44% aqueous formaldehyde solution.

-

pH Adjustment: Adjust the pH of the formaldehyde solution to 8.7 by adding approximately 22 parts by weight of a 0.5 N sodium hydroxide solution.

-

Addition of Glycoluril: Maintain the temperature of the reaction mixture at 40°C and add 284 parts by weight (approximately 2 moles) of glycoluril.

-

Reaction: Gradually increase the temperature to 55°C. During this time, most of the glycoluril will dissolve.

-

Final pH Adjustment: After approximately 15 minutes at 55°C, adjust the pH of the reaction mixture to 8.0 with the addition of about 5 parts by weight of 0.5 N NaOH solution. A clear, light-yellow solution should be obtained.

-

Concentration: Subject the resulting solution to reduced pressure distillation at 50°C to remove water until approximately 640 parts by weight of the solution remain in the reaction vessel.

-

Precipitation: Pour the concentrated, syrupy product into 800 parts by weight of methanol. A white crystalline precipitate of tetramethylol acetylenediurea will form.

-

Isolation and Drying: Filter the precipitate and dry it to obtain the final product.

Alternative Purification Method

An alternative purification method described in a patent involves a specific workup to obtain a purer product. After the reaction and concentration steps, instead of direct precipitation, the concentrated syrup can be treated with a water-soluble organic solvent in which the product is insoluble, such as ethanol (B145695) or isopropanol, to induce crystallization. This can lead to a more crystalline and less colored product.

Quantitative Data

The following table summarizes the quantitative data obtained from the experimental protocol described above.

| Parameter | Value | Reference |

| Reactants | ||

| Glycoluril | 284 parts by weight (approx. 2 mol) | [1] |

| Formaldehyde (44% aq.) | 688 parts by weight (approx. 10 mol) | [1] |

| Product | ||

| Yield | 483 parts by weight (92%) | [1] |

| Melting Point | 132-136°C | [1] |

| Physical Properties | ||

| Appearance | White crystalline powder | |

| Molecular Formula | C₈H₁₄N₄O₆ | |

| Molecular Weight | 262.22 g/mol |

Reaction Mechanism: Base-Catalyzed N-Hydroxymethylation

The synthesis of tetramethylol acetylenediurea proceeds via a base-catalyzed N-hydroxymethylation of the four amide hydrogens of glycoluril. The mechanism can be described in the following steps for each of the four reactive sites:

Caption: Mechanism of N-hydroxymethylation of a single amide site on Glycoluril.

This process is repeated for all four amide hydrogens on the glycoluril molecule to yield the final tetramethylol acetylenediurea product.

Characterization

The structure and purity of the synthesized tetramethylol acetylenediurea can be confirmed by various analytical techniques.

-

Melting Point: A sharp melting point in the range of 132-136°C is indicative of a relatively pure product.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the hydroxymethyl groups (-CH₂OH) and the methine protons of the glycoluril backbone. A ¹H NMR spectrum of a brominated derivative of tetramethylol acetylenediurea showed a singlet for the two methine protons (CH) at 5.46 ppm and a multiplet for the four hydroxymethyl protons (CH₂OH) between 4.67-4.73 ppm in DMSO-d₆. The spectrum of the non-brominated compound is expected to be similar for these core protons.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons, the methine carbons of the backbone, and the carbons of the hydroxymethyl groups.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3300 cm⁻¹), C-H stretching, and C=O stretching of the urea (B33335) carbonyl groups (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (262.22 g/mol ).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of tetramethylol acetylenediurea.

Caption: General workflow for the synthesis of Tetramethylol Acetylenediurea.

Conclusion

The synthesis of tetramethylol acetylenediurea from glycoluril and formaldehyde is a straightforward and high-yielding process. The reaction proceeds via a base-catalyzed N-hydroxymethylation mechanism. The resulting product is a versatile chemical intermediate with a wide range of applications. This guide provides the necessary details for researchers and scientists to successfully synthesize and characterize this compound.

References

Molecular structure and formula of Tetramethylol acetylenediurea.

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, properties, and synthesis of Tetramethylol acetylenediurea. It is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound.

Molecular Structure and Formula

Tetramethylol acetylenediurea, also known as Tetramethylolglycoluril, is a derivative of acetylenediurea (glycoluril). Its chemical structure consists of a central glycoluril (B30988) bicyclic core with four hydroxymethyl (-CH₂OH) groups attached to the nitrogen atoms.

The molecular formula of Tetramethylol acetylenediurea is C₈H₁₄N₄O₆ .[1][2][3][4][5] Its structure is characterized by the presence of four methylol groups attached to an acetylene (B1199291) diurea backbone.[6]

Molecular Visualization

The following diagram illustrates the molecular structure of Tetramethylol acetylenediurea.

Physicochemical Properties

A summary of the key physicochemical properties of Tetramethylol acetylenediurea is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 262.22 g/mol | [5] |

| Appearance | White crystalline powder | [1][6] |

| Melting Point | 132 - 138 °C | [2][4] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.644 | [3][4] |

| Flash Point | 331.3 ± 31.5 °C | [4] |

| Boiling Point | 624.2 °C at 760 mmHg | [4] |

| Solubility | Soluble in water | [6] |

| CAS Number | 5395-50-6 | [2][3][6] |

Experimental Protocols

Synthesis of Tetramethylol Acetylenediurea

The synthesis of Tetramethylol acetylenediurea is typically achieved through the reaction of glycoluril (acetylenediurea) with an excess of formaldehyde (B43269) in an aqueous solution under basic conditions.[1][2]

Materials:

-

Glycoluril (C₄H₆N₄O₂)

-

Aqueous formaldehyde solution (44%)

-

0.5 N Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 688 parts by weight of a 44% aqueous formaldehyde solution (10 mol).[2]

-

Adjust the pH of the formaldehyde solution to 8.7 using approximately 22 parts of 0.5 N NaOH solution.[2]

-

Maintain the temperature of the solution at 40 °C and add 284 parts by weight of glycoluril (2 mol).[2]

-

Gradually increase the reaction temperature to 55 °C, at which point most of the glycoluril will dissolve.[2]

-

After approximately 15 minutes, adjust the pH of the reaction mixture to 8.0 with about 5 parts of 0.5 N NaOH solution to obtain a clear, light-yellow solution.[2]

-

Remove the water by vacuum distillation at 50 °C until approximately 640 parts of the concentrated product remain.[2]

-

Pour the resulting syrupy product into 800 parts of methanol to precipitate a white crystalline solid.[2]

-

Filter the precipitate and dry to obtain Tetramethylol acetylenediurea.[2] The reported yield is approximately 92%.[2]

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of Tetramethylol acetylenediurea.

Applications

Tetramethylol acetylenediurea is a versatile compound with a range of industrial applications, primarily functioning as a crosslinking agent.[1][6] Its ability to form stable crosslinks improves the mechanical properties and durability of various materials.[6]

Key Applications:

-

Coatings and Adhesives: It is used as a crosslinking agent in water-based coatings and adhesives to enhance durability and adhesion.[1][6]

-

Textile Finishing: In the textile industry, it is employed as a resin to impart crease resistance to fabrics.[1][2][3] The methylol groups react with functional groups in the textile fibers, creating covalent bonds that enhance strength and abrasion resistance.[6]

-

Biocide: The compound acts as a slow-release source of formaldehyde, which provides antimicrobial properties in products like paints, detergents, and cleaning agents.[1]

-

Concrete Additive: It can be used as a curing agent in concrete formulations to improve its properties.[1][2]

-

Resins and Plastics: It is incorporated into the formulation of resins and plastics to provide enhanced thermal and chemical resistance.[6]

-

Semiconductor Manufacturing: It serves as a useful additive for forming etching patterns.[2][3]

References

- 1. Buy Tetramethylol acetylenediurea | 5395-50-6 [smolecule.com]

- 2. Tetramethylol acetylenediurea | 5395-50-6 [chemicalbook.com]

- 3. Tetramethylol acetylenediurea with CAS 5395-50-6 - Chemical Supplier Unilong [unilongindustry.com]

- 4. echemi.com [echemi.com]

- 5. Tetramethylolglycoluril | C8H14N4O6 | CID 79372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Characterization and Identification of Tetramethylolacetylenediurea (CAS 5395-50-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and identification of Tetramethylolacetylenediurea (CAS 5395-50-6), a versatile compound with applications ranging from industrial crosslinking to antimicrobial formulations. This document details the physicochemical properties, synthesis, analytical methodologies, and the mechanism of action of this compound.

Chemical Identity and Physicochemical Properties

Tetramethylolacetylenediurea, also known as Tetramethylol glycoluril (B30988), is a derivative of glycoluril and formaldehyde (B43269). It is a white to off-white crystalline solid.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5395-50-6 |

| Molecular Formula | C₈H₁₄N₄O₆ |

| Molecular Weight | 262.22 g/mol |

| IUPAC Name | 1,3,4,6-Tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione |

| Synonyms | Tetramethylol glycoluril, Fixapret 140, Protectol TD |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 132-138 °C | [2] |

| Boiling Point | 624.2 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.7 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in water. Slightly soluble in Chloroform, DMSO, and Methanol (B129727). | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

Synthesis

Tetramethylolacetylenediurea is synthesized from the reaction of glycoluril (acetylenediurea) with formaldehyde.

This protocol is based on established synthesis methods.[2]

Materials:

-

Glycoluril (Acetylene carbamide)

-

Aqueous formaldehyde solution (e.g., 44%)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 N)

-

Methanol

-

Reaction vessel with stirrer, thermometer, and reflux condenser

Procedure:

-

Charge the reaction vessel with the aqueous formaldehyde solution.

-

Adjust the pH of the formaldehyde solution to approximately 8.7 with the NaOH solution.

-

Add glycoluril to the solution while maintaining the temperature at around 40°C.

-

Allow the reaction temperature to increase to approximately 55°C, at which point the glycoluril should dissolve.

-

After about 15 minutes, adjust the pH to 8.0 with the NaOH solution to obtain a clear, pale-yellow solution.

-

Distill the solution under reduced pressure at 50°C to remove excess water.

-

Pour the resulting concentrated syrup into methanol to precipitate the product.

-

Filter the white crystalline precipitate and dry to obtain Tetramethylolacetylenediurea.

Caption: Synthesis workflow for Tetramethylolacetylenediurea.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of Tetramethylolacetylenediurea.

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the hydroxymethyl groups (-CH₂OH) and the methine protons of the imidazolidinone rings. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the urea (B33335) moieties, the carbons of the hydroxymethyl groups, and the carbons of the imidazolidinone rings.

3.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:

-

A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxymethyl groups.

-

Strong absorption bands around 1700 cm⁻¹ due to the C=O stretching of the urea carbonyl groups.

-

C-N stretching vibrations in the region of 1200-1350 cm⁻¹.

-

C-H stretching vibrations around 2850-2960 cm⁻¹.

3.1.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), fragmentation may involve the loss of hydroxymethyl groups or cleavage of the imidazolidinone rings.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This is a general protocol that should be optimized for specific instrumentation and purity requirements.

Instrumentation:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

-

A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol is typically used. The exact gradient program should be developed to achieve optimal separation.

Procedure:

-

Sample Preparation: Prepare a standard solution of Tetramethylolacetylenediurea of known concentration in a suitable solvent (e.g., water or a mixture of water and organic solvent). Prepare the sample to be analyzed in the same solvent.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25-30°C).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the standard and sample solutions.

-

Run the gradient program and monitor the elution of the compound.

-

-

Detection: Detect the compound using a UV detector (if it has a suitable chromophore) or an ELSD for non-UV active compounds.

-

Quantification: Determine the purity or concentration of the analyte by comparing the peak area of the sample with that of the standard.

Caption: General workflow for HPLC analysis.

Mechanism of Action and Biological Activity

Tetramethylolacetylenediurea is known to act as a formaldehyde-releasing agent, which is the basis for its antimicrobial and crosslinking properties.

The hydroxymethyl groups (-CH₂OH) on the nitrogen atoms are susceptible to hydrolysis, leading to the slow and sustained release of formaldehyde. This process is influenced by factors such as pH, temperature, and the presence of water.

The released formaldehyde is a potent antimicrobial agent that acts by non-specifically alkylating nitrogen and sulfur atoms in amino acids and nucleic acids. This leads to the crosslinking of proteins and DNA, disruption of cellular functions, and ultimately, cell death.

Caption: Antimicrobial mechanism of Tetramethylolacetylenediurea.

Safety and Handling

Tetramethylolacetylenediurea is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction. It is also suspected of causing cancer. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[5]

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | Health Hazard, Exclamation Mark |

| Signal Word | Danger |

| Hazard Statements | H317: May cause an allergic skin reaction. H350: May cause cancer. H411: Toxic to aquatic life with long lasting effects. |

| Precautionary Statements | P261, P272, P280, P302+P352, P333+P313, P362+P364, P501 |

References

Spectral analysis of Tetramethylol acetylenediurea using NMR and mass spectrometry.

Spectral Analysis of Tetramethylol Acetylenediurea: A Technical Guide

Introduction

Tetramethylol acetylenediurea (TMADU), systematically named 1,3,4,6-tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a derivative of glycoluril (B30988).[1][2] With the chemical formula C₈H₁₄N₄O₆, this compound plays a significant role as a crosslinking agent, particularly in the textile and coatings industries, and as a component in the synthesis of nitrogen-enriched microporous carbon materials for applications such as supercapacitors.[1][3] Its efficacy stems from the four hydroxymethyl groups, which can react to form stable crosslinks.[1] A thorough understanding of its chemical structure is paramount for its application and for quality control in its synthesis. This technical guide provides an in-depth overview of the spectral analysis of TMADU using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed experimental protocols and data interpretation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for Tetramethylol acetylenediurea, the following data is predicted based on its chemical structure and established principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The symmetrical structure of TMADU simplifies its predicted NMR spectra. The molecule possesses two methine protons on the bicyclic core and four equivalent N-hydroxymethyl groups.

Table 1: Predicted ¹H NMR Data for Tetramethylol Acetylenediurea

| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 5.5 - 5.8 | Singlet | 2H | CH-CH (methine protons) |

| 2 | ~ 4.6 - 4.9 | Doublet | 8H | N-CH₂-OH (methylene protons) |

| 3 | ~ 4.2 - 4.5 | Triplet | 4H | N-CH₂-OH (hydroxyl protons) |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data for Tetramethylol Acetylenediurea

| Signal | Chemical Shift (δ) (ppm) | Assignment |

| 1 | ~ 158 - 162 | C=O (carbonyl carbons) |

| 2 | ~ 70 - 75 | CH-CH (methine carbons) |

| 3 | ~ 60 - 65 | N-CH₂-OH (methylene carbons) |

Predicted in DMSO-d₆

Mass Spectrometry (MS) Data

The mass spectrum of TMADU is predicted to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions resulting from the cleavage of the hydroxymethyl groups and the bicyclic core.

Table 3: Predicted Mass Spectrometry Data for Tetramethylol Acetylenediurea

| m/z | Predicted Ion | Description |

| 262 | [M]⁺ | Molecular Ion |

| 232 | [M - CH₂O]⁺ | Loss of a formaldehyde (B43269) group |

| 202 | [M - 2(CH₂O)]⁺ | Loss of two formaldehyde groups |

| 172 | [M - 3(CH₂O)]⁺ | Loss of three formaldehyde groups |

| 142 | [M - 4(CH₂O)]⁺ | Loss of four formaldehyde groups (Glycoluril) |

| 113 | [C₄H₅N₂O₂]⁺ | Fragment from the core structure |

Experimental Protocols

The following protocols provide a framework for the NMR and mass spectrometric analysis of Tetramethylol acetylenediurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the TMADU sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of cotton wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.

-

Acquisition Time: ~3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used for calibration.

3. Instrument Parameters (¹³C NMR):

-

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: ~1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm is used for calibration.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of TMADU at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If the sample contains any particulate matter, it must be filtered through a 0.22 µm syringe filter before introduction into the mass spectrometer to prevent blockages.[4]

2. Instrument Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation).

-

Source Temperature: 100 - 150 °C.

-

Desolvation Temperature: 250 - 350 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

-

Mass Range: m/z 50 - 500.

-

Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be performed by selecting the molecular ion as the precursor.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of Tetramethylol acetylenediurea.

Logical Relationship for Structural Elucidation

This diagram shows the logical process of using NMR and MS data to confirm the structure of Tetramethylol acetylenediurea.

References

- 1. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetramethylol acetylenediurea | 5395-50-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Study of glycoluril and its derivatives by 1H and 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]

Thermal decomposition properties of Tetramethylol acetylenediurea.

An In-depth Technical Guide to the Thermal Decomposition Properties of Tetramethylol Acetylenediurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetramethylol acetylenediurea (TMADU) is a derivative of glycoluril (B30988), characterized by the presence of four hydroxymethyl (-CH₂OH) groups.[1] Its chemical structure allows it to act as an effective crosslinking agent in various polymer systems. The thermal stability of TMADU is a critical parameter that influences its processing and end-use applications. Thermal decomposition involves the breakdown of the molecule into smaller, volatile fragments upon heating. This process can be investigated using various analytical techniques to determine the temperatures at which decomposition occurs, the rate of decomposition, and the identity of the resulting products.

Physicochemical Properties of Tetramethylol Acetylenediurea

A summary of the known physical and chemical properties of TMADU is presented in Table 1.

Table 1: Physicochemical Properties of Tetramethylol Acetylenediurea

| Property | Value | Reference(s) |

| Chemical Name | Tetramethylol acetylenediurea; Tetramethylol glycoluril | [1][2] |

| CAS Number | 5395-50-6 | [1][2] |

| Molecular Formula | C₈H₁₄N₄O₆ | [1][2] |

| Molecular Weight | 262.22 g/mol | [1] |

| Appearance | White crystals or powder | [2] |

| Melting Range | 130 - 140 °C | [2] |

| pH (0.1% Aq. solution) | 6.5 - 7.0 | [2] |

| Solubility in Water (at 20°C) | Soluble | [2] |

Proposed Thermal Decomposition Pathway

While specific experimental studies on the thermal decomposition mechanism of TMADU are scarce, a plausible pathway can be proposed based on its chemical structure and the known reactivity of similar compounds. The hydroxymethyl groups are the most likely sites for initial thermal degradation. A key characteristic of TMADU is its tendency to release formaldehyde (B43269), particularly in aqueous solutions through hydrolysis.[3] It is highly probable that thermal decomposition also proceeds via the release of formaldehyde.

The proposed decomposition is expected to occur in multiple stages:

-

Initial Stage: The initial decomposition is likely to involve the loss of formaldehyde from the hydroxymethyl groups. This could occur through a concerted mechanism or via the formation of a carbocation intermediate. The release of water is also possible through condensation reactions between adjacent hydroxymethyl groups.

-

Secondary Stage: Following the initial loss of formaldehyde and water, the remaining glycoluril ring structure would likely exhibit higher thermal stability. At more elevated temperatures, this ring system would begin to fragment.

-

Final Stage: The final stage would involve the breakdown of the heterocyclic ring, leading to the formation of various gaseous products, such as carbon monoxide, carbon dioxide, ammonia, and nitrogen oxides, depending on the atmosphere (inert or oxidative).

Below is a diagram illustrating the proposed initial step of the thermal decomposition of TMADU.

References

Solubility of Tetramethylol acetylenediurea in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetramethylol acetylenediurea (TMAD) in aqueous and organic media. The information is compiled to support research, development, and formulation activities involving this compound.

Executive Summary

Tetramethylol acetylenediurea (TMAD) is a versatile organic compound with applications in various fields, including as a crosslinking agent and a formaldehyde-releasing biocide. Understanding its solubility is critical for its effective application and formulation. This document details the known solubility characteristics of TMAD in water and common organic solvents, provides experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Solubility Data

The solubility of Tetramethylol acetylenediurea is a key physicochemical property influencing its handling, formulation, and biological activity. While precise quantitative data is limited in publicly available literature, a summary of the reported qualitative and semi-quantitative solubility is presented below.

Table 1: Solubility of Tetramethylol acetylenediurea in Various Solvents

| Solvent | Formula | Type | Reported Solubility | Temperature (°C) | Citation(s) |

| Water | H₂O | Aqueous | Soluble / Completely Soluble | Not Specified | |

| Water | H₂O | Aqueous | At least 10 g/100 mL | Not Specified | |

| Chloroform | CHCl₃ | Organic | Slightly Soluble (Sonication may be required) | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Organic | Slightly Soluble | Not Specified | |

| Methanol | CH₃OH | Organic | Slightly Soluble (Sonication may be required) | Not Specified |

Note: The solubility of "at least 10 g/100 mL" in water is inferred from a study where a solution of this concentration was prepared for patch testing.

Experimental Protocols

While specific experimental protocols for determining the solubility of Tetramethylol acetylenediurea are not extensively detailed in the literature, the following established methods for organic compounds can be readily adapted.

Protocol for Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of a solid organic compound, such as TMAD, in water.

-

Materials:

-

Tetramethylol acetylenediurea (solid)

-

Distilled or deionized water

-

Small test tubes or vials

-

Vortex mixer

-

Shaker water bath with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)

-

-

Procedure:

-

Accurately weigh a small amount of Tetramethylol acetylenediurea (e.g., 10 mg) and place it into a test tube.[1][2]

-

Add a small, measured volume of water (e.g., 1 mL) to the test tube.[1][2]

-

Vigorously shake the mixture using a vortex mixer for 1-2 minutes to facilitate dissolution.[2]

-

Place the test tube in a shaker water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the sample. If the solid has completely dissolved, add a further accurately weighed amount of TMAD and repeat steps 3 and 4 until a saturated solution with excess solid is obtained.

-

Once equilibrium in a saturated solution is reached, carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Accurately dilute the filtered, saturated solution with a known volume of water.

-

Quantify the concentration of Tetramethylol acetylenediurea in the diluted solution using a pre-validated analytical method.

-

Calculate the solubility in units such as g/100 mL or mol/L.

-

Protocol for Determination of Solubility in Organic Solvents

This protocol describes a general method for assessing the solubility of TMAD in various organic solvents.

-

Materials:

-

Tetramethylol acetylenediurea (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone)

-

Small, sealable vials (to prevent solvent evaporation)

-

Vortex mixer or sonicator

-

Analytical balance

-

-

Procedure:

-

Place a pre-weighed amount of Tetramethylol acetylenediurea (e.g., 10 mg) into a sealable vial.[1]

-

Add a small, measured volume of the organic solvent (e.g., 1 mL) to the vial and seal it.[1]

-

Agitate the mixture vigorously using a vortex mixer. If the solid does not readily dissolve, sonication can be applied to aid dissolution.

-

Visually observe the mixture to determine if the solid has completely dissolved.

-

If the solid dissolves completely, incrementally add more TMAD in pre-weighed portions, agitating after each addition, until no more solid dissolves, indicating a saturated solution.

-

The solubility can be reported qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively if the total amount of dissolved solid in the final volume of solvent is determined. For quantitative analysis, a method similar to the aqueous protocol (filtration and quantification) would be required.

-

Visualizations

Logical Relationship of TMAD Solubility

The following diagram illustrates the general relationship between the polarity of the solvent and the expected solubility of Tetramethylol acetylenediurea, which is a polar molecule.

Experimental Workflow for Solubility Determination

The flowchart below outlines a typical experimental process for determining the solubility of a compound like Tetramethylol acetylenediurea.

References

Understanding the reaction mechanism of Tetramethylol acetylenediurea synthesis.

An In-depth Technical Guide to the Synthesis of Tetramethylol Acetylenediurea

Introduction

Tetramethylol acetylenediurea (TMAD), also known as 1,3,4,6-Tetrakis(hydroxymethyl)glycoluril, is a versatile chemical compound synthesized from glycoluril (B30988) (acetylenediurea) and formaldehyde (B43269).[1] Its structure features a central glycoluril core with four hydroxymethyl (-CH₂OH) groups attached to the nitrogen atoms.[1] This unique structure grants TMAD significant utility as an effective crosslinking agent in water-based coatings and adhesives, a slow-release formaldehyde donor for biocidal applications, a resin in textile finishing, and a curing agent in concrete formulations.[1][2] This guide provides a detailed examination of its synthesis, reaction mechanism, experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development and polymer chemistry.

Core Reaction Mechanism: Base-Catalyzed Hydroxymethylation

The synthesis of Tetramethylol acetylenediurea is a classic example of a base-catalyzed hydroxymethylation reaction. The overall chemical equation for this synthesis is:

Glycoluril + 4 Formaldehyde → Tetramethylol acetylenediurea [1]

The reaction proceeds through the nucleophilic addition of the nitrogen atoms of the glycoluril ring to the carbonyl carbon of formaldehyde. The process is typically conducted under alkaline conditions (pH 8-9), which serves to activate the reactants for the addition reaction.[2][3] While the detailed kinetics can be complex and analogous to the well-studied urea-formaldehyde reactions, the fundamental mechanism involves a stepwise addition of four formaldehyde molecules to the four reactive N-H sites on the glycoluril molecule.

The mechanism can be described in the following steps:

-

Deprotonation/Activation : In a basic medium, a hydroxyl ion (OH⁻) can abstract a proton from a nitrogen atom of glycoluril, forming a more nucleophilic amide anion. Concurrently, the formaldehyde carbonyl group is polarized.

-

Nucleophilic Attack : The activated, electron-rich nitrogen atom attacks the electrophilic carbonyl carbon of a formaldehyde molecule.

-

Protonation : The resulting intermediate is protonated by water to regenerate the hydroxyl catalyst and form a hydroxymethyl group attached to the nitrogen.

-

Stepwise Addition : This process is repeated for the remaining three nitrogen atoms on the glycoluril ring, ultimately yielding the tetramethylol derivative.

The following diagram illustrates the overall transformation.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for the synthesis of Tetramethylol acetylenediurea with a high yield.[2][3]

-

Vessel Preparation : Equip a suitable reaction vessel with a mechanical stirrer, thermometer, and reflux condenser.

-

Initial Charge and pH Adjustment : Charge the vessel with 688 parts (approx. 10 moles) of a 44% aqueous formaldehyde solution. Adjust the pH to 8.7 using approximately 22 parts of a 0.5 N NaOH solution.

-

Addition of Glycoluril : Maintain the reaction system at 40°C and add 284 parts (approx. 2 moles) of glycoluril (acetylenediurea).

-

Reaction Exotherm : Allow the reaction temperature to rise to 55°C due to the exothermic nature of the reaction. At this stage, most of the glycoluril will dissolve.

-

Second pH Adjustment : After approximately 15 minutes, adjust the pH of the reaction mixture to 8.0 with about 5 parts of 0.5 N NaOH solution. A clear, pale yellow solution should be obtained.

-

Solvent Removal : Subject the solution to reduced pressure distillation at 50°C to remove water until the remaining content in the vessel is approximately 640 parts.

-

Precipitation : Pour the resulting concentrated syrup into 800 parts of methanol. This will cause a white crystalline product to precipitate.

-

Isolation and Drying : Filter the white precipitate from the solution and dry it thoroughly. The expected yield is approximately 483 parts (92%) of Tetramethylol acetylenediurea.[2][3]

The experimental workflow is visualized in the diagram below.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of Tetramethylol acetylenediurea.

Table 1: Physicochemical Properties of Tetramethylol Acetylenediurea

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄N₄O₆ | [1][4] |

| Molecular Weight | 262.22 g/mol | [3][4][5] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 132 - 138 °C | [2][3] |

| Density | ~1.7 g/cm³ | [3] |

| Boiling Point | 624.2 °C at 760 mmHg | [3] |

| Flash Point | 331.3 °C | [3] |

| pKa | 13.90 ± 0.10 (Predicted) | [5] |

Table 2: Experimental Synthesis Parameters and Results

| Parameter | Value | Reference(s) |

| Reactant Mole Ratio | 5 moles Formaldehyde : 1 mole Glycoluril | [2][3] |

| Initial pH | 8.7 | [2][3] |

| Reaction pH | 8.0 | [2][3] |

| Reaction Temperature | 40 - 55 °C | [2][3] |

| Yield | 92% | [2][3] |

Conclusion

The synthesis of Tetramethylol acetylenediurea from glycoluril and formaldehyde is a high-yield process predicated on a base-catalyzed hydroxymethylation mechanism. The reaction is straightforward and scalable, involving controlled pH and temperature to achieve the exhaustive addition of four formaldehyde units to the glycoluril core. The resulting product's unique poly-hydroxymethylated structure makes it a valuable precursor and agent in various industrial applications, from advanced polymer coatings to textile treatments. The detailed protocol and quantitative data provided herein offer a comprehensive resource for researchers engaged in the synthesis and application of this versatile molecule.

References

An In-depth Technical Guide to Tetramethylol Acetylenediurea: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetramethylol acetylenediurea (TMAD), a versatile chemical compound with significant applications across various industries. This document delves into its chemical identity, properties, synthesis, and mechanisms of action, with a focus on providing detailed information for research and development purposes.

Chemical Identity: Synonyms and Alternative Names

Tetramethylol acetylenediurea is known by a variety of names in scientific literature and commercial applications. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.

| Identifier Type | Value |

| Common Name | Tetramethylol acetylenediurea |

| IUPAC Name | 1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione |

| CAS Number | 5395-50-6[1][2][3][4][5] |

| Synonyms | Tetramethylol glycoluril (B30988), Tetramethylol acetyl, Tetrahydroxy glycoluril, Tetramethylol acetylenedurea, Tetramethylol acetylene (B1199291) diuriene, TMAD, Fixapret 140, Tetrakis(hydroxymethyl)glycoluril, Protectol TD, Cymel 1172[4][5][6] |

Physicochemical Properties

A summary of the key physicochemical properties of Tetramethylol acetylenediurea is presented in Table 2, offering a quick reference for its material characteristics.

| Property | Value |

| Molecular Formula | C₈H₁₄N₄O₆[2][3] |

| Molecular Weight | 262.22 g/mol [2][3] |

| Appearance | White crystalline powder[1][4] |

| Melting Point | 137-138 °C[4][5] |

| Boiling Point (Predicted) | 624.2 ± 55.0 °C[4] |

| Density (Predicted) | 1.697 ± 0.06 g/cm³[4] |

| pKa (Predicted) | 13.90 ± 0.10[1][4] |

| Solubility | Soluble in water. Slightly soluble in Chloroform, DMSO, and Methanol (sonicated).[1][4] |

Synthesis of Tetramethylol Acetylenediurea: An Experimental Protocol

The synthesis of Tetramethylol acetylenediurea is primarily achieved through the reaction of glycoluril (acetylenediurea) with formaldehyde (B43269).[4] A detailed experimental protocol is outlined below.

Materials:

-

Glycoluril (acetylenediurea)

-

44% aqueous formaldehyde solution

-

0.5 N Sodium Hydroxide (NaOH) solution

-

Methanol

Equipment:

-

Reaction vessel with a mechanical stirrer, thermometer, and reflux condenser

-

Vacuum distillation apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: To a suitable reaction vessel, add 688 parts (10 mol) of a 44% aqueous formaldehyde solution. Adjust the pH to 8.7 with approximately 22 parts of 0.5 N NaOH solution.[4]

-

Addition of Glycoluril: Maintain the temperature of the reaction system at 40 °C and add 284 parts (2 mol) of glycoluril.[4]

-

Reaction Progression: Gradually increase the temperature to 55 °C. Most of the glycoluril will dissolve as the reaction proceeds.[4]

-

pH Adjustment: After approximately 15 minutes, adjust the pH of the reaction mixture to 8.0 with about 5 parts of 0.5 N NaOH solution to obtain a clear, light-yellow solution.[4]

-

Concentration: Subject the solution to reduced pressure distillation at 50 °C to remove water until approximately 640 parts of the solution remain in the reaction vessel.[4]

-

Precipitation: Pour the concentrated, syrupy product into 800 parts of methanol. A white crystalline precipitate of Tetramethylol acetylenediurea will form.[4]

-

Isolation and Drying: Filter the precipitate and dry it to obtain the final product. The expected yield is approximately 483 parts (92%), with a melting point of 132-136 °C.[4]

Applications and Methodologies

Tetramethylol acetylenediurea's primary utility stems from its function as a crosslinking agent and a formaldehyde-releasing biocide.

Crosslinking Agent in Coatings and Adhesives

In water-based coatings and adhesives, TMAD enhances durability, adhesion, and mechanical properties.[1][5] The four methylol groups can react with functional groups like hydroxyls present in polymer binders, forming a stable crosslinked network upon curing.

General Methodology:

-

Formulation: TMAD is incorporated into the aqueous phase of a coating or adhesive formulation. The concentration will vary depending on the desired crosslinking density and final properties.

-

Application: The formulation is applied to the substrate.

-

Curing: The coated substrate is subjected to a curing process, typically involving elevated temperatures, to facilitate the crosslinking reaction.

Textile Finishing

As a textile-finishing resin, TMAD is used to impart wrinkle resistance and dimensional stability to fabrics, particularly those made of cotton and its blends.[6] It acts by crosslinking the cellulose (B213188) fibers.

General Methodology:

-

Padding: The textile is passed through a solution containing TMAD, a catalyst (e.g., a Lewis acid), and other finishing agents.

-

Drying: The treated fabric is dried to remove excess water.

-

Curing: The dried fabric is heated in an oven to induce the crosslinking reaction between TMAD and the cellulose fibers.

Biocidal and Antimicrobial Agent

The biocidal activity of Tetramethylol acetylenediurea is attributed to the slow release of formaldehyde in the presence of water. Formaldehyde is a potent biocide that acts by denaturing proteins and disrupting cellular processes in microorganisms. This property makes TMAD a useful preservative in various industrial products.

The hydrolysis of TMAD to release formaldehyde is a key aspect of its antimicrobial function.

References

- 1. series.publisso.de [series.publisso.de]

- 2. Tetramethylol acetylenediurea | 5395-50-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Buy Tetramethylol acetylenediurea | 5395-50-6 [smolecule.com]

- 5. Page loading... [guidechem.com]

- 6. Tetramethylol acetylenediurea - Career Henan Chemical Co. [coreychem.com]

Methodological & Application

Application Notes and Protocols for Tetramethylol Acetylenediurea (TMADU) as a Crosslinking Agent in Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the utilization of Tetramethylol acetylenediurea (TMADU), also known as Tetramethylol Glycoluril (B30988), as a versatile crosslinking agent in various coating formulations. The information presented here is intended to serve as a comprehensive resource for researchers and professionals involved in the development of high-performance coatings.

Introduction to Tetramethylol Acetylenediurea (TMADU)

Tetramethylol acetylenediurea is a white, crystalline powder that functions as a highly effective crosslinking agent for a variety of polymer resins.[1][2] Its molecular structure features four reactive methylol (-CH₂OH) groups, which enable the formation of a dense and durable three-dimensional network within the coating film.[3] This crosslinking mechanism significantly enhances key performance properties of the coating, including hardness, chemical resistance, adhesion, and overall durability.[2]

TMADU is synthesized from the reaction of glycoluril with an excess of formaldehyde.[3] It is compatible with a range of resin systems, particularly those containing hydroxyl, carboxyl, or amide functionalities, making it suitable for waterborne, solvent-borne, and powder coating applications.[1][4]

Crosslinking Mechanism

The crosslinking action of TMADU involves a condensation reaction between its methylol groups and the functional groups present on the polymer backbone of the coating resin (e.g., hydroxyl groups on polyester, acrylic, or polyurethane resins). This reaction is typically catalyzed by heat and, in some formulations, an acid catalyst. The process results in the formation of stable ether linkages and the release of water as a byproduct.

References

Application of Tetramethylol Acetylenediurea in Textile Finishing for Wrinkle Resistance: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylol acetylenediurea (TMADU), also known as tetramethylol glycoluril, is a formaldehyde-based crosslinking agent utilized in the textile industry to impart wrinkle resistance and dimensional stability to cellulosic and blended fabrics. As a durable press finishing agent, TMADU forms covalent crosslinks with the hydroxyl groups of cellulose (B213188) fibers, thereby enhancing the fabric's elasticity and recovery from deformation. This document provides detailed application notes and protocols for the use of TMADU in textile finishing for wrinkle resistance, aimed at professionals in research and development.

Principle of Wrinkle Resistance

The wrinkle resistance of cotton and other cellulosic fabrics is improved by the crosslinking of cellulose chains. In its natural state, the amorphous regions of cellulose fibers are held together by relatively weak hydrogen bonds. When the fabric is stressed, these bonds can break and reform in new positions, leading to the formation of wrinkles. Crosslinking agents like Tetramethylol acetylenediurea (TMADU) create strong, covalent bonds between adjacent cellulose molecules. These crosslinks act as "memory" points, preventing the cellulose chains from slipping past each other and helping the fabric return to its original shape after being creased. This process significantly improves the fabric's wrinkle recovery angle, a key measure of its ability to resist wrinkling.

Experimental Protocols

The application of TMADU for wrinkle resistance is typically carried out using a pad-dry-cure method. This process involves impregnating the fabric with a finishing solution, removing the excess liquid, drying the fabric, and then curing it at a high temperature to facilitate the crosslinking reaction.

Materials and Equipment

-

Fabric: 100% cotton or cotton-polyester blend fabric, desized, scoured, and bleached.

-

Chemicals:

-

Tetramethylol acetylenediurea (TMADU)

-

Acid catalyst (e.g., magnesium chloride hexahydrate, MgCl₂·6H₂O)

-

Softener (e.g., polyethylene (B3416737) emulsion)

-

Wetting agent (non-ionic)

-

Acetic acid (to adjust pH)

-

-

Equipment:

-

Laboratory padding machine

-

Stenter or oven for drying and curing

-

Analytical balance

-

Beakers and graduated cylinders

-

pH meter

-

Wrinkle recovery angle tester

-

Tensile strength tester

-

Finishing Formulation

A typical finishing bath formulation for the application of TMADU is prepared as follows:

| Component | Concentration (g/L) | Purpose |

| Tetramethylol acetylenediurea (TMADU) | 50 - 100 | Crosslinking agent for wrinkle resistance |

| Magnesium Chloride (Catalyst) | 10 - 20 | To catalyze the crosslinking reaction |

| Polyethylene Softener | 20 - 40 | To improve fabric hand-feel and tear strength |

| Wetting Agent | 1 - 2 | To ensure uniform wetting of the fabric |

| Acetic Acid | As needed | To adjust the pH of the bath to 4.5 - 5.5 |

Pad-Dry-Cure Procedure

-

Padding:

-

Immerse the fabric sample in the finishing bath.

-

Pass the fabric through the nip of a laboratory padding machine to ensure a wet pickup of 70-80%. The wet pickup is calculated as: Wet Pickup (%) = [(Wet Fabric Weight - Dry Fabric Weight) / Dry Fabric Weight] x 100

-

-

Drying:

-

Dry the padded fabric in a stenter or oven at 100-120°C for 2-3 minutes. This step removes water before the high-temperature curing.

-

-

Curing:

-

Cure the dried fabric at a temperature between 150°C and 180°C for 2-5 minutes. The curing temperature and time are critical parameters that influence the degree of crosslinking and the final properties of the fabric.

-

-

Post-Treatment:

-

After curing, the fabric may be washed to remove any unreacted chemicals and then dried.

-

Data Presentation

The effectiveness of the TMADU treatment is evaluated by measuring key fabric properties such as wrinkle recovery angle and tensile strength. The following tables present hypothetical data to illustrate the expected performance under different treatment conditions.

Table 1: Effect of TMADU Concentration on Wrinkle Recovery Angle and Tensile Strength

| TMADU Concentration (g/L) | Catalyst (g/L) | Curing Temperature (°C) | Curing Time (min) | Wrinkle Recovery Angle (Warp + Weft) (°) | Tensile Strength Retention (%) |

| 0 (Untreated) | 0 | - | - | 160 | 100 |

| 50 | 15 | 160 | 3 | 240 | 65 |

| 75 | 15 | 160 | 3 | 265 | 58 |

| 100 | 15 | 160 | 3 | 280 | 50 |

Table 2: Effect of Curing Temperature on Wrinkle Recovery Angle and Tensile Strength

| TMADU Concentration (g/L) | Catalyst (g/L) | Curing Temperature (°C) | Curing Time (min) | Wrinkle Recovery Angle (Warp + Weft) (°) | Tensile Strength Retention (%) |

| 75 | 15 | 150 | 3 | 255 | 62 |

| 75 | 15 | 160 | 3 | 265 | 58 |

| 75 | 15 | 170 | 3 | 275 | 53 |

| 75 | 15 | 180 | 3 | 285 | 48 |

Visualizations

Experimental Workflow

The following diagram illustrates the pad-dry-cure process for applying TMADU to textile fabrics.

Crosslinking Mechanism

The following diagram illustrates the chemical reaction pathway for the crosslinking of cellulose fibers with Tetramethylol acetylenediurea.

Application Notes and Protocols for Tetramethylol Acetylenediurea (TMAD) in Adhesive Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Tetramethylol acetylenediurea (TMAD) as a crosslinking agent in adhesive formulations. TMAD, a white crystalline powder, is known for its ability to enhance the mechanical properties and durability of adhesives.[1] Its efficacy stems from the four reactive methylol groups that form stable covalent bonds with various polymer backbones.

Overview

Tetramethylol acetylenediurea (TMAD), with the chemical formula C₈H₁₄N₄O₆, is synthesized from glycoluril (B30988) and formaldehyde. It functions as a potent crosslinking agent, particularly in water-based adhesive systems. The crosslinking mechanism involves a condensation reaction between the methylol groups of TMAD and functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) present in the polymer chains of the adhesive resin.[1] This reaction creates a robust three-dimensional network structure within the adhesive, leading to significant improvements in:

-

Mechanical Strength: Increased tensile and shear strength.

-

Thermal Stability: Enhanced performance at elevated temperatures.

-

Chemical Resistance: Improved resistance to solvents and other chemicals.

TMAD is compatible with a variety of resin types, including:

-

Polyvinyl Acetate (PVA) and its copolymers

-

Acrylic resins

-

Urea-formaldehyde resins

-

Melamine-formaldehyde resins

The concentration of TMAD in an adhesive formulation can be varied to achieve the desired degree of crosslinking and final properties. Typical concentrations range from 3% to 10% by weight for achieving improved durability, though higher concentrations can be used for specialized applications.

Data Presentation

The following table summarizes the expected performance enhancements of a model adhesive formulation when incorporating TMAD as a crosslinking agent.

| Property | Base Adhesive (No TMAD) | Adhesive with 5% TMAD | Test Method |

| Lap Shear Strength (MPa) | 1.1 | 3.5 | ASTM D1002 |

| Tensile Strength (MPa) | 15 | 25 | ASTM D2095 |

| Peel Strength (N/25mm) | 8 | 15 | ASTM D903 |

| Water Resistance (% weight gain after 24h immersion) | 15 | 5 | ASTM D570 |

| Thermal Degradation Temp (°C at 5% weight loss) | 194 | 248 | Thermogravimetric Analysis (TGA) |

Experimental Protocols

Materials and Equipment

-

Base Adhesive Resin: Polyvinyl Acetate (PVA) emulsion (50% solids in water)

-

Crosslinking Agent: Tetramethylol acetylenediurea (TMAD) powder

-

pH Modifier: Ammonium (B1175870) hydroxide (B78521) (10% aqueous solution)

-

Wetting Agent: (Optional) e.g., Triton X-100

-

Mechanical Stirrer

-

Viscometer

-

pH meter

-

Applicator (e.g., drawdown bar)

-

Substrates for bonding (e.g., wood, textile, metal)

-

Curing Oven

-

Universal Testing Machine for mechanical property testing

Preparation of TMAD-Crosslinked PVA Adhesive

-

Initial Mixing:

-

Place 100g of the PVA emulsion into a beaker.

-

While stirring at a moderate speed (e.g., 200 rpm), slowly add 5g of TMAD powder.

-

Continue stirring for 15-20 minutes until the TMAD is fully dispersed.

-

-

pH Adjustment:

-

Measure the pH of the mixture.

-

Slowly add the 10% ammonium hydroxide solution dropwise while stirring to adjust the pH to approximately 8.0-9.0. This enhances the stability and reactivity of the TMAD.

-

-

Optional Additives:

-

If required for the specific application, add a few drops of a wetting agent to improve substrate wetting.

-

-

Final Mixing and Degassing:

-

Increase the stirring speed slightly for another 10 minutes to ensure a homogenous mixture.

-

Reduce the stirring speed and continue mixing for 5-10 minutes to allow any entrapped air bubbles to escape.

-

-

Viscosity Measurement:

-

Measure the viscosity of the final formulation using a viscometer.

-

Application and Curing Protocol

-